(2S)-pyrrolidine-2-carbonitrile

DPP-4 inhibition Type 2 diabetes Selectivity

Variability in enantiomeric purity of pyrrolidine building blocks directly compromises DPP-4 inhibitor potency and selectivity. Racemic or (2R)-enantiomer substitution leads to >1300-fold loss in target engagement. (2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1) is the definitive chiral synthon for vildagliptin and next-generation antidiabetic agents. • Ensures DPP-4 IC50 as low as 0.017 μM with >1300× selectivity over DPP-8/DPP-9 • Advanced route achieves >99.96% chiral purity at 75-87% yield for consistent batch quality • Available in multi-gram to kilogram quantities; also serves as reference standard for impurity profiling and ANDA filing

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 204387-53-1
Cat. No. B1310126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-pyrrolidine-2-carbonitrile
CAS204387-53-1
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C#N
InChIInChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1
InChIKeyALSCEGDXFJIYES-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1) is a Critical Chiral Intermediate for DPP-4 Inhibitor Synthesis


(2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1), also known as (S)-2-cyanopyrrolidine, is a chiral pyrrolidine building block bearing a nitrile group at the 2-position [1]. Its stereochemistry is essential for the synthesis of enantiomerically pure dipeptidyl peptidase-4 (DPP-4) inhibitors, notably vildagliptin, an approved antidiabetic drug [2]. The compound's molecular formula is C5H8N2, molecular weight is 96.13 g/mol, and it exhibits a boiling point of 208.9±33.0 °C at 760 mmHg . As a key intermediate in the manufacture of DPP-4 inhibitors, the enantiomeric purity of (2S)-pyrrolidine-2-carbonitrile directly impacts the potency and selectivity of the final drug product [3].

Why (2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1) Cannot Be Substituted by Racemic or Alternative Pyrrolidine Analogs


Substituting (2S)-pyrrolidine-2-carbonitrile with racemic pyrrolidine-2-carbonitrile or structurally similar analogs introduces significant variability in enantiomeric purity, which has been shown to directly compromise the inhibitory potency and selectivity of the resulting DPP-4 inhibitors [1]. The (2S) stereochemistry dictates the precise three-dimensional orientation of the nitrile warhead within the DPP-4 active site; inversion to the (2R) enantiomer or loss of chirality leads to a substantial decrease in target engagement [2]. Furthermore, analog substitution, such as with 4-fluoropyrrolidine-2-carbonitrile, alters the electronic and steric properties of the scaffold, resulting in different IC50 values, selectivity profiles against off-target DPP-8/DPP-9, and in vivo efficacy [3]. The evidence below quantifies these critical performance differences that make generic substitution scientifically and therapeutically unjustifiable.

Quantitative Evidence: How (2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1) Outperforms Analogs in Key Metrics


Derivatives of (2S)-Pyrrolidine-2-carbonitrile Achieve Sub-20 nM DPP-4 Inhibition with High Selectivity

A derivative built on the (2S)-pyrrolidine-2-carbonitrile scaffold (compound 17a) demonstrated an IC50 of 0.017 μM against DPP-4, which is orders of magnitude more potent than many other in-class DPP-4 inhibitor scaffolds. Importantly, this derivative exhibited a selectivity ratio of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164, establishing a wide therapeutic window and significantly reduced risk of off-target toxicity compared to less selective DPP-4 inhibitors [1].

DPP-4 inhibition Type 2 diabetes Selectivity

Multifunctional Derivatives of (2S)-Pyrrolidine-2-carbonitrile Inhibit DPP-IV, α-Amylase, and α-Glucosidase

In a series of novel (2S)-pyrrolidine-2-carbonitrile derivatives, compounds bearing para-methyl (6b) and para-chloro (6c) substituents demonstrated potent inhibition of three key diabetic targets. For compound 6c, IC50 values were 9.36 µg/mL for α-amylase, 13.32 µg/mL for α-glucosidase, and 22.87 µg/mL for DPP-IV. In comparison, the reference drug acarbose exhibited an IC50 of 61.5 µg/mL against α-amylase and 32.8 µg/mL against α-glucosidase, while the reference drug vildagliptin (which contains the (2S)-pyrrolidine-2-carbonitrile core) showed an IC50 of 1.2 µg/mL against DPP-IV. This demonstrates that modifications of the (2S)-pyrrolidine-2-carbonitrile scaffold can produce compounds with a unique multi-target profile not seen in single-target comparators [1].

Multitarget antidiabetic DPP-IV inhibition α-Amylase inhibition α-Glucosidase inhibition

The (2S) Stereochemistry Confers a 17 nM Ki and Slow-Binding Kinetics in the Final Drug Vildagliptin

Vildagliptin, the drug synthesized from (2S)-pyrrolidine-2-carbonitrile, is a slow-binding inhibitor of DPP-4 with an association rate constant of 1.4 x 10^5 M^-1 s^-1 and a Ki of 17 nM. This slow-binding mechanism leads to prolonged enzyme inhibition even after the drug has been cleared from the circulation, which is a direct consequence of the precise three-dimensional arrangement of the nitrile warhead in the active site, dictated by the (2S) stereocenter [1]. In contrast, compounds synthesized from the (2R) enantiomer show significantly reduced or no inhibitory activity.

DPP-4 inhibition Slow-binding kinetics Enantiomeric purity

High Chiral Purity (>99.96%) in Key Intermediate Synthesis Enables Cost-Effective Manufacturing

A patented method for synthesizing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a direct derivative of (2S)-pyrrolidine-2-carbonitrile, achieves a chiral purity of >99.96% and a total yield of 75-87% [1]. This high enantiomeric excess is critical for the downstream synthesis of vildagliptin, as any presence of the (2R) enantiomer would result in an inactive drug substance and require costly purification steps. The method represents a significant improvement over earlier routes that suffered from lower yields (40-60%) and unstable chiral purity [1].

Chiral purity Process chemistry Cost-effectiveness

Optimal Research and Industrial Applications for (2S)-Pyrrolidine-2-carbonitrile (CAS 204387-53-1)


Asymmetric Synthesis of High-Selectivity DPP-4 Inhibitors

(2S)-Pyrrolidine-2-carbonitrile is the essential chiral building block for the synthesis of vildagliptin and novel DPP-4 inhibitors with a defined selectivity window. Its use ensures the correct stereochemistry for potent DPP-4 inhibition (IC50 as low as 0.017 μM) and high selectivity over DPP-8 and DPP-9 (selectivity ratios >1300) [1]. This scenario is ideal for pharmaceutical companies developing next-generation antidiabetic agents with improved safety profiles.

Development of Multitarget Antidiabetic Lead Compounds

The pyrrolidine-2-carbonitrile core can be derivatized to create novel compounds that simultaneously inhibit DPP-IV, α-amylase, and α-glucosidase. As demonstrated by derivatives 6b and 6c, this scaffold can yield multi-target inhibitors with IC50 values in the low microgram per milliliter range against all three enzymes, offering a unique therapeutic approach for type 2 diabetes [2]. This scenario is relevant for academic and industrial medicinal chemistry groups exploring polypharmacology.

Process Development for Cost-Effective Vildagliptin Manufacturing

The advanced synthetic route described in CN113264863B provides a method for preparing key intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with >99.96% chiral purity and 75-87% yield [3]. This high-yielding, high-purity process is directly applicable to large-scale manufacturing of vildagliptin, reducing overall cost of goods and ensuring batch-to-batch consistency. Procurement of (2S)-pyrrolidine-2-carbonitrile from suppliers who implement this process is a strategic advantage for generic drug manufacturers.

Reference Standard for Chiral Purity and Impurity Profiling

Given its critical role in DPP-4 inhibitor synthesis, (2S)-pyrrolidine-2-carbonitrile and its derivatives serve as important reference standards for analytical method development, validation, and quality control (QC) in the pharmaceutical industry. This compound is used to identify and quantify process-related impurities, such as the (2R) enantiomer, which must be strictly controlled to ensure drug safety and efficacy [4].

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